molecular formula C6H6Cl9N3 B14685574 1,3,5-Tris(trichloromethyl)-1,3,5-triazinane CAS No. 30805-22-2

1,3,5-Tris(trichloromethyl)-1,3,5-triazinane

Cat. No.: B14685574
CAS No.: 30805-22-2
M. Wt: 439.2 g/mol
InChI Key: ZGJREYUOKJFGAP-UHFFFAOYSA-N
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Description

1,3,5-Tris(trichloromethyl)-1,3,5-triazinane is a chemical compound known for its unique structure and properties It is a derivative of triazinane, characterized by the presence of three trichloromethyl groups attached to the nitrogen atoms of the triazinane ring

Preparation Methods

The synthesis of 1,3,5-Tris(trichloromethyl)-1,3,5-triazinane typically involves the reaction of trichloromethylating agents with triazinane derivatives. One common method includes the use of trichloromethyl chloroformate in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction is usually carried out under controlled temperature conditions to ensure the desired product yield.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods focus on maintaining the purity and consistency of the compound, which is crucial for its applications in various industries.

Chemical Reactions Analysis

1,3,5-Tris(trichloromethyl)-1,3,5-triazinane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazinane derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazinane derivatives.

    Substitution: The trichloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinane oxides, while substitution reactions can produce a variety of functionalized triazinane derivatives.

Scientific Research Applications

1,3,5-Tris(trichloromethyl)-1,3,5-triazinane has found applications in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex triazinane derivatives

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological molecules to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(trichloromethyl)-1,3,5-triazinane involves its interaction with molecular targets through its trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved in these interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

1,3,5-Tris(trichloromethyl)-1,3,5-triazinane can be compared with other similar compounds, such as:

    1,3,5-Tris(chloromethyl)benzene: This compound has a similar trichloromethyl functional group but is attached to a benzene ring instead of a triazinane ring. The difference in the core structure leads to variations in reactivity and applications.

    1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene:

The uniqueness of this compound lies in its triazinane core, which provides distinct reactivity and versatility compared to its benzene-based counterparts.

Properties

CAS No.

30805-22-2

Molecular Formula

C6H6Cl9N3

Molecular Weight

439.2 g/mol

IUPAC Name

1,3,5-tris(trichloromethyl)-1,3,5-triazinane

InChI

InChI=1S/C6H6Cl9N3/c7-4(8,9)16-1-17(5(10,11)12)3-18(2-16)6(13,14)15/h1-3H2

InChI Key

ZGJREYUOKJFGAP-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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